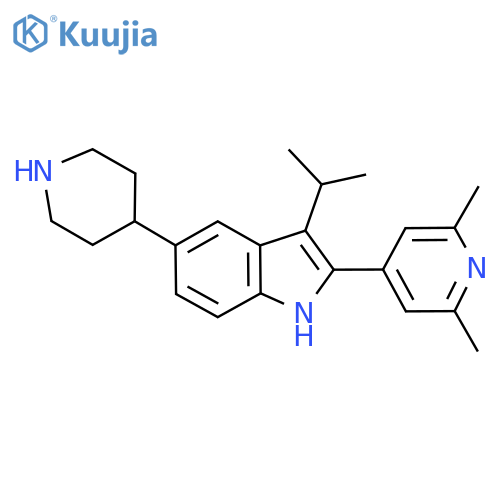

Cas no 2205846-49-5 (2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole)

2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole

- BDBM21958

- US10660877, Example 1

- 2-(2,6-dimethylpyridin-4-yl)-3-isopropyl-5-(piperidin-4-yl)-1H-indole

- 2-(2,6-Dimethylpyridin-4-yl)-5-piperidin-4-yl-3-propan-2-yl-1H-indole

- 1H-Indole, 2-(2,6-dimethyl-4-pyridinyl)-3-(1-methylethyl)-5-(4-piperidinyl)-

- 2-(2,6-dimethylpyridin-4-yl)-3-isopropyl-5-(piperidin-4-yl)-1H-indole Hydrochloride

- RQY

- BMS-905

-

- インチ: 1S/C23H29N3/c1-14(2)22-20-13-18(17-7-9-24-10-8-17)5-6-21(20)26-23(22)19-11-15(3)25-16(4)12-19/h5-6,11-14,17,24,26H,7-10H2,1-4H3

- InChIKey: XSXCQWXAFRASGU-UHFFFAOYSA-N

- ほほえんだ: N1([H])C([H])([H])C([H])([H])C([H])(C2C([H])=C([H])C3=C(C=2[H])C(=C(C2C([H])=C(C([H])([H])[H])N=C(C([H])([H])[H])C=2[H])N3[H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1([H])[H]

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 448

- トポロジー分子極性表面積: 40.7

- 疎水性パラメータ計算基準値(XlogP): 4.7

2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60052-5mg |

BMS-905 |

2205846-49-5 | 98% | 5mg |

¥ 2320 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60052-200mg |

BMS-905 |

2205846-49-5 | 98% | 200mg |

¥ 23987 | 2023-09-07 | |

| MedChemExpress | HY-153254-25mg |

BMS905 |

2205846-49-5 | 99.59% | 25mg |

¥7920 | 2024-07-24 | |

| Ambeed | A1902676-100mg |

2-(2,6-Dimethylpyridin-4-yl)-3-isopropyl-5-(piperidin-4-yl)-1H-indole |

2205846-49-5 | 98% | 100mg |

$1267.0 | 2025-02-27 | |

| Ambeed | A1902676-25mg |

2-(2,6-Dimethylpyridin-4-yl)-3-isopropyl-5-(piperidin-4-yl)-1H-indole |

2205846-49-5 | 98% | 25mg |

$439.0 | 2025-02-27 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60052-25 mg |

BMS-905 |

2205846-49-5 | 98% | 25mg |

¥7947.00 | 2023-02-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60052-50 mg |

BMS-905 |

2205846-49-5 | 98% | 50mg |

¥11354.00 | 2023-02-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60052-100 mg |

BMS-905 |

2205846-49-5 | 98% | 100MG |

¥15987.00 | 2023-02-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60052-10 mg |

BMS-905 |

2205846-49-5 | 98% | 10mg |

¥4417.00 | 2023-02-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60052-200 mg |

BMS-905 |

2205846-49-5 | 98% | 200mg |

¥23987.00 | 2023-02-07 |

2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole 関連文献

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

6. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indoleに関する追加情報

Introduction to 2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole (CAS No. 2205846-49-5)

The compound 2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole, identified by its CAS number 2205846-49-5, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule, featuring a complex arrangement of aromatic and aliphatic substituents, has garnered attention for its potential applications in drug discovery and therapeutic development. The structural framework of this compound combines the versatility of indole with the functional properties of pyridine and piperidine moieties, making it a promising candidate for further exploration.

Recent research in the domain of pharmacological agents has highlighted the importance of multi-target interactions in the design of novel therapeutics. The indole core, known for its broad spectrum of biological activities, is particularly relevant in the context of neurological disorders, cancer, and inflammatory conditions. The presence of 2,6-dimethylpyridin-4-yl and piperidin-4-yl groups introduces additional layers of functionality, enhancing the compound's ability to interact with various biological targets. Specifically, these substituents are recognized for their role in modulating enzyme activity and receptor binding, which are critical factors in drug efficacy.

In particular, the propan-2-yl side chain contributes to the compound's lipophilicity, a key parameter influencing membrane permeability and oral bioavailability. This characteristic is essential for ensuring that the drug reaches its target site in sufficient concentrations to exert its therapeutic effects. The combination of these structural elements makes 2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole a versatile scaffold for medicinal chemists seeking to develop innovative treatments.

Current studies have demonstrated that derivatives of indole with similar structural motifs exhibit significant promise in preclinical models. For instance, modifications involving the pyridine and piperidine portions have shown efficacy in inhibiting key enzymes associated with metabolic disorders and cancer pathways. The specific arrangement of substituents in this compound not only enhances its binding affinity but also improves its metabolic stability, factors that are crucial for clinical translation.

The synthesis of 2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole involves a series of well-established organic reactions, including condensation and alkylation steps. These synthetic pathways ensure high yield and purity, which are essential for subsequent pharmacological testing. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structural integrity of the compound, providing researchers with confidence in its chemical identity.

One of the most compelling aspects of this compound is its potential to serve as a lead structure for drug development. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess its interaction with biological targets. Preliminary data suggest that 2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-y l)-1H-indole exhibits inhibitory activity against certain kinases and transcription factors implicated in diseases such as Alzheimer's and certain types of cancer. These findings underscore its therapeutic relevance and highlight avenues for further investigation.

The indole moiety itself has been extensively studied for its pharmacological properties. Its ability to act as a scaffold for bioactive molecules is well-documented, with numerous clinical candidates derived from indole derivatives having reached late-stage development. The introduction of additional functional groups such as dimethylpyridine and piperidine further expands its pharmacophoric potential, enabling targeting multiple disease pathways simultaneously—a strategy known as polypharmacology.

In conclusion, 2-(2,6-dimethylpyridin -4 -yl) -5 -( piperidin -4 -y l) -3 -( propan - 2 -y l) -1 H -ind ole ( CAS No . 2205846 -49 -5) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most challenging medical conditions.

2205846-49-5 (2-(2,6-dimethylpyridin-4-yl)-5-(piperidin-4-yl)-3-(propan-2-yl)-1H-indole) 関連製品

- 2411266-29-8(Acetamide, 2-chloro-N-[2-(4-methyl-2-phenyl-1-piperazinyl)ethyl]-)

- 5956-06-9(Acoric Acid)

- 2137513-82-5(3-(3-cyclopropyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 2201879-71-0(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide)

- 1261782-40-4(2-Chloro-3-(3-(trifluoromethoxy)phenyl)-4-(trifluoromethyl)pyridine)

- 2228606-49-1(1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid)

- 923164-01-6(2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide)

- 1542377-36-5(4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene)

- 65208-41-5(Mercaptoacetic acid calcium salt)

- 835897-42-2(N-{4-5-(4-methylphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)